4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Overview
Description
4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C9H10N4. It is known for its applications in organic synthesis and other chemical processes. This compound is characterized by the presence of a triazole ring attached to a benzene ring through a methylene bridge, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline typically involves the reaction of 4-nitrobenzyl chloride with 1H-1,2,4-triazole in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include solvents like methanol or chloroform and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,4-triazol-1-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-(1H-1,2,4-triazol-1-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of pharmaceutical agents.
Industry: It serves as a building block in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)aniline
- 1-(4-aminobenzyl)-1H-1,2,4-triazole
- 4-amino-4H-1,2,4-triazole
Uniqueness
4-(1H-1,2,4-triazol-1-ylmethyl)aniline is unique due to the presence of the methylene bridge connecting the triazole and benzene rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLQVRIVLWGDNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356296 | |
Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119192-10-8 | |
Record name | 1-(4-Aminobenzyl)-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119192-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in the synthesis of the Zinc(II) complex and what is the proposed structure of the resulting complex?
A1: this compound serves as a precursor for the synthesis of a bidentate Schiff base ligand. This is achieved by reacting it with salicylaldehyde. [, ] Subsequently, this Schiff base ligand reacts with Zinc(II) ions through a template method, forming the desired Zinc(II) complex. [, ] The researchers propose an octahedral geometry for this complex, with the general formula [Zn(L)2.2H2O], where L represents the bidentate Schiff base ligand derived from this compound. [, ]
Q2: The research mentions anti-tuberculosis activity for the synthesized Zinc(II) complexes. What is the significance of evaluating this activity and what were the initial findings?
A2: Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the exploration of new therapeutic options. Evaluating the anti-tuberculosis activity of novel compounds, like the synthesized Zinc(II) complexes, is crucial for identifying potential lead compounds for TB drug development. [, ] The studies revealed that these complexes, including the one incorporating this compound, demonstrated moderate antimycobacterial activity against M. tuberculosis when compared to standard drugs like Pyrazinamide and Streptomycin. [, ] This finding suggests that further investigation into these complexes and their derivatives could be valuable in the search for new anti-TB agents.
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